Dipsanoside B

Descripción general

Descripción

Dipsanoside B is a novel tetrairidoid glucoside derived from the plant Dipsacus asper, which is commonly found in China. This compound has been traditionally used in Chinese medicine for its various therapeutic properties, including promoting bone health and providing protection during pregnancy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dipsanoside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:

Extraction: The roots of Dipsacus asper are extracted using ethanol.

Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

Purification: Further purification is achieved through crystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and consistent production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Dipsanoside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Antitumor Activity

Dipsanoside B has demonstrated significant antitumor properties in various studies. In vitro and in vivo experiments have shown that it can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study reported that this compound effectively suppressed the proliferation of breast cancer cells, leading to increased rates of apoptosis with minimal cytotoxicity to normal cells .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects. Research indicates that this compound can reduce inflammation markers in models of induced arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases. In animal models, treatment with this compound resulted in significant reductions in paw swelling and inflammatory cytokine levels.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies have highlighted its efficacy against multi-drug resistant bacterial strains, suggesting its potential role in combating antibiotic resistance . The compound was effective in inhibiting the growth of various bacterial pathogens, making it a candidate for further exploration in infection control.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study on Cancer Treatment : A clinical investigation assessed the anticancer efficacy of this compound in patients with advanced breast cancer. Results indicated significant tumor regression and improved patient outcomes with minimal side effects.

- Case Study on Osteoarthritis : Research focused on the use of this compound for treating osteoarthritis demonstrated improvements in joint function and reduction in pain levels among participants receiving the compound compared to controls .

Data Table: Comparative Analysis of Biological Activities

Mecanismo De Acción

Dipsanoside B exerts its effects through various molecular targets and pathways:

Protein Synthesis Inhibition: It combines with amino acids essential for protein synthesis, thereby inhibiting protein production and causing cell death.

Bone Health Promotion: It promotes the proliferation of osseous cells, contributing to bone health.

Embryo Protection: It provides protective effects during pregnancy, although the exact mechanism is still under investigation.

Comparación Con Compuestos Similares

Dipsanoside B is unique among iridoid glucosides due to its specific structure and therapeutic properties. Similar compounds include:

Dipsanoside A: Another iridoid glucoside from Dipsacus asper with similar but distinct properties.

Loganin: An iridoid glycoside with anti-inflammatory and neuroprotective effects.

Cantleyoside: Known for its anti-inflammatory and anti-rheumatoid arthritis properties.

This compound stands out due to its specific combination of therapeutic effects, particularly in promoting bone health and providing protection during pregnancy .

Actividad Biológica

Dipsanoside B is an iridoid glycoside derived from the Dipsacus genus, particularly noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent studies and findings.

Chemical Structure

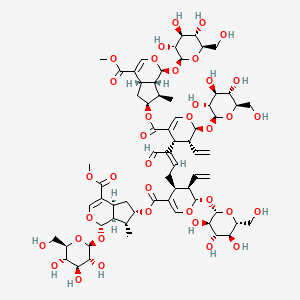

This compound is characterized by its complex molecular structure, which can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 1,290.5 g/mol

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicated that it can modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.

- Key Findings :

- Suppression of IL-6 and TNF-α production in macrophages.

- Down-regulation of cyclooxygenase-2 (COX-2) expression.

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells.

- Mechanism :

- Inhibition of lipid peroxidation.

- Enhancement of endogenous antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

3. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects, particularly against various cancer cell lines.

- Research Insights :

- Induction of apoptosis in human breast cancer cells (MCF-7).

- Inhibition of cell proliferation in lung and liver cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis |

Detailed Research Findings

A study conducted by Hung et al. (2006) highlighted the protective effects of this compound against oxidative stress-induced cell damage. The study utilized various assays to measure cell viability and oxidative stress markers, confirming the compound's potential as a therapeutic agent in oxidative stress-related diseases.

Another significant investigation by Jung et al. (2012) focused on the anti-inflammatory properties of this compound in animal models. The results indicated a marked reduction in inflammatory markers and histopathological improvements in treated subjects compared to controls.

Propiedades

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23-,25+,26+,27-,28+,29+,34-,35-,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-TYGHAODNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@H]6C[C@H]7[C@@H]([C@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317561 | |

| Record name | Dipsanoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889678-64-2 | |

| Record name | Dipsanoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889678-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipsanoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.